molecular formula C12H8BrN3 B13095190 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13095190
M. Wt: 274.12 g/mol
InChI Key: IDRWCOPYWWQMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. The bromine atom at position 7 and the phenyl group at position 3 distinguish it from other derivatives in this class.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

7-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H

InChI Key

IDRWCOPYWWQMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization via Hydrazone Precursors and Oxidative Cyclization

A common and efficient method to preparetriazolo[4,3-a]pyridines, including 7-bromo derivatives, involves the oxidative cyclization of hydrazones derived from 3-substituted pyridine aldehydes.

Procedure Summary:

  • Starting Materials: Hydrazones of 3-(bromo-substituted pyridine) aldehydes.
  • Oxidizing Agent: N-Chlorosuccinimide (NCS) is used to promote oxidative cyclization.
  • Solvent: Dry dimethylformamide (DMF).
  • Conditions: The hydrazone is dissolved in DMF, cooled in an ice bath, and NCS is added portion-wise at 0 °C to control the exothermic reaction.
  • Workup: After stirring for about 1 hour at 0 °C and warming to room temperature, the reaction mixture is filtered, washed, and the product is recrystallized from aqueous solution with triethylamine addition to afford the triazolo-pyridine product in over 90% yield.

This method is detailed in crystallographic studies and synthetic reports confirming the formation of 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine, a close analog to the target compound, demonstrating the applicability of NCS-mediated oxidative cyclization for the triazolo-pyridine core formation with bromine substitution.

Phenyl Substitution at the 3-Position

The introduction of the phenyl group at the 3-position can be achieved through:

  • Use of 3-phenylpyridine derivatives as starting materials for hydrazone formation.
  • Alternatively, post-cyclization functionalization via cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated triazolo-pyridine intermediate.

A reported synthesis of 3-phenyl-triazolo[4,3-a]pyridine derivatives involves:

  • Formation of hydrazones from 3-phenylpyridine-7-carbaldehyde.
  • Oxidative cyclization under mild conditions to yield the fused triazolo-pyridine ring with the phenyl substituent intact.
  • Purification by flash chromatography to achieve high yields (around 85-89%) and high purity.

Bromination Strategies

Selective bromination at the 7-position is crucial. Two main approaches exist:

The latter is often preferred to avoid side reactions and achieve regioselectivity. For example, 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine synthesis starts from 6-bromo-substituted pyridine hydrazones.

Representative Reaction Scheme

Step Reagents & Conditions Outcome Yield (%) Notes
1 Hydrazone formation from 7-bromo-3-phenylpyridine aldehyde and hydrazine hydrate Hydrazone intermediate Quantitative Stirring at room temperature
2 Oxidative cyclization with NCS in dry DMF at 0 °C Formation of 7-bromo-3-phenyl-triazolo[4,3-a]pyridine >90% Exothermic, controlled addition
3 Purification by filtration, washing, recrystallization Pure fused heterocycle - Confirmed by NMR, MS, XRD

Analytical and Structural Confirmation

  • NMR Spectroscopy: Characteristic signals for the triazolo-pyridine ring and phenyl substituent confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with C11H7BrN4 (molecular weight ~ 282 g/mol).
  • X-ray Crystallography: Confirms planar fused ring system, bond lengths indicating conjugation, and position of bromine substituent.
  • Melting Point: Typically around 175-185 °C for phenyl-substituted triazolo-pyridines.

Summary of Key Research Findings

  • Oxidative cyclization using N-chlorosuccinimide is a robust, high-yield method for constructingtriazolo[4,3-a]pyridines with bromine substitution.
  • Starting from brominated pyridine aldehydes ensures regioselective bromination at the 7-position, avoiding post-cyclization bromination complications.
  • Phenyl substitution at the 3-position is efficiently introduced via hydrazone formation from 3-phenylpyridine derivatives.
  • The fused heterocyclic system exhibits significant conjugation, confirmed by bond length analysis in X-ray structures.
  • The synthetic protocols provide high purity and yields suitable for further pharmaceutical or material science applications.

This detailed synthesis approach, supported by crystallographic and spectroscopic data, offers a professional and authoritative guide for preparing 7-Bromo-3-phenyl-triazolo[4,3-a]pyridine with reproducible high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

The [1,2,4]triazolo[4,3-a]pyridine scaffold allows for extensive substitution, enabling tailored modifications for specific applications. Below is a comparison of key derivatives:

Table 1: Substituent Profiles and Physical Properties
Compound Name Substituents (Position) Melting Point (°C) Key Properties/Activities References
7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine Br (7), Ph (3) Not reported Potential steric bulk and lipophilicity
3-Benzyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5d) Bn (3), Me (7) 154–156 Cytotoxic activity
3-(4-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5f) 4-MeOPh (3), Me (7) 214–216 Enhanced cytotoxicity vs. 5d
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine Br (6), Pyridin-3-yl (3) Not reported Anticancer potential (structural analogy)
3-(Trifluoromethyl)-7-bromo-[1,2,4]triazolo[4,3-a]pyridine CF₃ (3), Br (7) Not reported Increased electronegativity
8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a) SO₂-piperidine (8) 169–170 Antimalarial activity (IC₅₀ = 0.8 µM)

Key Observations:

  • Bromo vs. Methyl at Position 7 : Bromine’s higher atomic weight and electronegativity may enhance lipophilicity and influence binding interactions compared to methyl groups .
  • Phenyl vs.
  • Positional Isomerism (6-Bromo vs. 7-Bromo) : Bromine at position 6 (e.g., 6-Bromo-3-methyl derivatives) alters molecular symmetry and electronic distribution, which may affect biological target engagement .

Crystallographic and Physicochemical Data

  • Crystal Packing: Derivatives like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallize in monoclinic systems (space group P21/c), with bromine likely influencing lattice parameters .
  • Melting Points : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5g) correlate with higher melting points (244°C) due to enhanced intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.